molecular formula C23H29FN4O2S B4597696 2-({[4-(3-fluorobenzyl)-1-piperazinyl]acetyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-({[4-(3-fluorobenzyl)-1-piperazinyl]acetyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B4597696
M. Wt: 444.6 g/mol
InChI Key: DHOZDCOTJRFQQV-UHFFFAOYSA-N
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Description

2-({[4-(3-fluorobenzyl)-1-piperazinyl]acetyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a useful research compound. Its molecular formula is C23H29FN4O2S and its molecular weight is 444.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 444.19952552 g/mol and the complexity rating of the compound is 645. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

  • Heterocyclic Carboxamides as Antipsychotic Agents: Heterocyclic analogues of benzisothiazolyl-piperazinyl compounds, similar in structure to the specified chemical, were synthesized and evaluated for their antipsychotic potential. These compounds were tested for binding affinity to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors. Some derivatives demonstrated significant in vivo activities comparable to known antipsychotic agents, with a profile suggesting lower risks of extrapyramidal side effects (Norman et al., 1996).

Antimicrobial and Antifungal Activities

  • Antimycobacterial Activity of Fluorinated Compounds: A study on fluorinated benzothiazolo imidazole compounds revealed promising antimicrobial activity. These compounds were synthesized and tested for their efficacy against microbial strains, demonstrating significant potential as antimicrobial agents (Sathe et al., 2011).

Photophysical Studies

  • Luminescent Properties and Photo-induced Electron Transfer: Piperazine substituted naphthalimide compounds were synthesized and their luminescent properties explored. The fluorescence quantum yields of these compounds suggested potential applications as pH probes, with photo-induced electron transfer (PET) processes being observed. These findings indicate their utility in the development of fluorescent materials and sensors (Gan et al., 2003).

Chemical Synthesis and Modification

  • Synthesis of Tetrahydrobenzo[b]thiophene Derivatives: The synthesis of tetrahydrobenzo[b]thiophene derivatives under microwave irradiation was investigated, leading to the development of various compounds with potential pharmaceutical applications. These derivatives were synthesized through reactions involving amines and nucleophiles, showcasing the versatility of the chemical structure for further medicinal chemistry exploration (Abdalha et al., 2011).

Properties

IUPAC Name

2-[[2-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]acetyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29FN4O2S/c1-15-5-6-18-19(11-15)31-23(21(18)22(25)30)26-20(29)14-28-9-7-27(8-10-28)13-16-3-2-4-17(24)12-16/h2-4,12,15H,5-11,13-14H2,1H3,(H2,25,30)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHOZDCOTJRFQQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CN3CCN(CC3)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({[4-(3-fluorobenzyl)-1-piperazinyl]acetyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Reactant of Route 2
Reactant of Route 2
2-({[4-(3-fluorobenzyl)-1-piperazinyl]acetyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Reactant of Route 3
Reactant of Route 3
2-({[4-(3-fluorobenzyl)-1-piperazinyl]acetyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Reactant of Route 4
2-({[4-(3-fluorobenzyl)-1-piperazinyl]acetyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Reactant of Route 5
2-({[4-(3-fluorobenzyl)-1-piperazinyl]acetyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Reactant of Route 6
Reactant of Route 6
2-({[4-(3-fluorobenzyl)-1-piperazinyl]acetyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

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